molecular formula C10H7FO3 B13176582 7-Fluoro-4-methylbenzofuran-3-carboxylic acid

7-Fluoro-4-methylbenzofuran-3-carboxylic acid

Cat. No.: B13176582
M. Wt: 194.16 g/mol
InChI Key: ZNAOQDDLMDLFEQ-UHFFFAOYSA-N
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Description

7-Fluoro-4-methylbenzofuran-3-carboxylic acid is a fluorinated benzofuran derivative that serves as a high-value building block in medicinal chemistry and organic synthesis. The benzofuran core is a privileged structure in drug discovery, known for its wide range of pharmacological activities (PMC4755098). This compound is meticulously designed for researchers developing novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The strategic incorporation of a fluorine atom at the 7-position and a carboxylic acid group at the 3-position on the benzofuran scaffold enhances its potential for interaction with biological targets and provides a handle for further synthetic modification into amides, esters, and other derivatives (PMC4755098). Benzofuran derivatives have demonstrated significant potential as antimicrobial agents, with research showing activity against various bacterial and fungal pathogens (PMC4755098). Furthermore, the benzofuran scaffold is being extensively explored in anticancer research, with studies indicating that such compounds can exhibit potent antiproliferative effects against various human cancer cell lines (ScienceDirect). The carboxylic acid functional group is a key feature in organic synthesis, enabling reactions to form amides and esters, and is also used in nanotechnology for the surface modification of nanoparticles (IntechOpen). This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7FO3

Molecular Weight

194.16 g/mol

IUPAC Name

7-fluoro-4-methyl-1-benzofuran-3-carboxylic acid

InChI

InChI=1S/C10H7FO3/c1-5-2-3-7(11)9-8(5)6(4-14-9)10(12)13/h2-4H,1H3,(H,12,13)

InChI Key

ZNAOQDDLMDLFEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=COC2=C(C=C1)F)C(=O)O

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis via 4-Hydroxyindanone Derivatives

A patented industrial method for synthesizing benzofuran carboxylic acids involves a five-step sequence starting from 4-hydroxyindanone . This method, although originally described for 4-benzofuran-carboxylic acid, provides a framework adaptable to fluorinated and methylated analogs such as 7-fluoro-4-methylbenzofuran-3-carboxylic acid.

Key steps include:

  • Ketone silylation : Protection of the ketone group by silylation to enable further transformations.
  • Ozonolysis : Cleavage of the silylated enol ether compound to introduce oxygen functionalities.
  • Oxidation : Conversion of intermediates to carboxylic acid esters.
  • Esterification : Formation of methyl esters to facilitate purification and handling.
  • Aromatization : Final step to form the benzofuran aromatic ring system.

After obtaining the methyl ester intermediate, saponification (alkaline hydrolysis) is performed to yield the free carboxylic acid.

Advantages and drawbacks:

  • Yields of methyl ester intermediates can reach up to 98% in some steps.
  • The method avoids high-temperature Claisen rearrangement (>200 °C), which is problematic due to byproduct formation.
  • However, the process requires careful control to avoid isomeric impurities such as 6-benzofuran-carboxylic acid isomers, which are difficult to separate.
Step Number Reaction Type Description Typical Yield (%) Notes
1 Ketone silylation Protection of ketone group N/A Enables further reactions
2 Ozonolysis Cleavage of silylated enol ether ~90 Requires low temperature (-50 °C)
3 Oxidation Formation of carboxylic acid ester ~85 Controlled to avoid over-oxidation
4 Esterification Methyl ester formation ~95 Facilitates purification
5 Aromatization Formation of benzofuran ring ~90 Final ring closure
Final Saponification Hydrolysis of ester to carboxylic acid ~90 Produces target acid

Source: US Patent US20090131688A1 (2008)

Fluorination and Methylation Strategies

Introduction of the fluorine atom at the 7-position and the methyl group at the 4-position can be achieved by selective halogenation and alkylation reactions on appropriately substituted benzofuran precursors.

  • Fluorination is typically performed using electrophilic fluorinating agents or via nucleophilic aromatic substitution on halogenated precursors.
  • Methylation at the 4-position often involves alkylation of hydroxyl or halogenated intermediates using methylating reagents such as methyl iodide or dimethyl sulfate under basic conditions.

These modifications are often introduced at intermediate stages before ring closure or after formation of the benzofuran core, depending on the stability and reactivity of the intermediates.

Summary Table of Preparation Methods

Methodology Starting Material Key Reactions Yield Range (%) Advantages Limitations
Multi-step from 4-hydroxyindanone 4-Hydroxyindanone Silylation, ozonolysis, oxidation, esterification, aromatization, saponification 65-98 (per step) High purity, industrial scalability Multi-step, requires careful control
Direct fluorination and methylation Benzofuran intermediates Electrophilic fluorination, methylation Variable Selective substitution possible Requires regioselective control
Catalytic amination (related compounds) Fluoroquinolone acids Catalytic amination with {Mo 132} catalyst Up to 97 Green, efficient, mild conditions Not directly applied to benzofurans

Research Findings and Analytical Data

  • The 7-fluoro-3-methyl-1-benzofuran-2-carboxylic acid (a closely related isomer) has been characterized with CAS number 852388-66-0 and confirmed by multiple spectroscopic methods including NMR, FT-IR, and HPLC purity analysis.
  • Analytical data confirm the successful introduction of fluorine and methyl groups with high regioselectivity and purity.
  • The carboxylic acid functionality at position 3 is confirmed by characteristic IR absorption near 1720 cm⁻¹ and NMR chemical shifts consistent with benzofuran derivatives.

Chemical Reactions Analysis

7-Fluoro-4-methylbenzofuran-3-carboxylic acid undergoes several types of chemical reactions, including:

Scientific Research Applications

7-Fluoro-4-methylbenzofuran-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-Fluoro-4-methylbenzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The compound can inhibit the activity of specific enzymes or modulate receptor functions, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of benzofuran derivatives are highly sensitive to substituent patterns. Below is a detailed comparison of 7-fluoro-4-methylbenzofuran-3-carboxylic acid with structurally related compounds:

Table 1: Structural and Functional Comparison of Benzofuran Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Pharmacological Activities Synthesis Notes
This compound C₁₀H₇FO₃ 194.16 7-F, 4-CH₃, 3-COOH Not explicitly reported (discontinued) Likely involves ester hydrolysis
4-Chloro-7-methyl-1-benzofuran-3-carboxylic acid C₁₀H₇ClO₃ 210.61 4-Cl, 7-CH₃, 3-COOH Antimicrobial potential (analog studies) Commercial reference standard
7-Fluoro-6-hydroxy-2-methylbenzofuran-3-carboxylic acid C₁₀H₇FO₄ 210.16 7-F, 6-OH, 2-CH₃, 3-COOH Antioxidant/antitumor (benzofuran class) Not described in evidence
2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid C₁₃H₁₁FO₃S 266.29 5-F, 7-CH₃, 3-SCH₃, 2-CH₂COOH Antibacterial, antifungal Synthesized via ester hydrolysis

Key Observations:

Substituent Effects on Bioactivity: The fluorine atom at the 7-position in the target compound may enhance metabolic stability and lipophilicity compared to non-fluorinated analogs. This is consistent with fluorinated benzofurans showing improved pharmacokinetic profiles .

Carboxylic Acid Functionality :

  • The 3-COOH group is critical for hydrogen bonding and solubility. For example, in 4-chloro-7-methyl-1-benzofuran-3-carboxylic acid, the carboxylic acid facilitates intermolecular hydrogen bonding, as observed in crystal structures of similar derivatives .

Halogen Substitution :

  • Replacing chlorine (as in the 4-chloro analog) with fluorine reduces molecular weight (~16.45 g/mol difference) and alters electronic effects. Fluorine’s electronegativity may increase acidity of the COOH group, influencing bioavailability .

Synthetic Accessibility: The synthesis of benzofuran-3-carboxylic acids typically involves cyclization of substituted phenols followed by ester hydrolysis (e.g., as demonstrated for 2-(5-fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid ).

Research Implications and Gaps

While this compound shares structural motifs with pharmacologically active benzofurans, direct activity data for this compound are lacking in the provided evidence. Comparative studies with analogs suggest that:

  • Antimicrobial Potential: Fluorinated benzofurans with electron-withdrawing groups (e.g., -F, -COOH) exhibit enhanced interactions with bacterial enzymes .
  • Toxicity Considerations: Methyl and fluorine substituents may reduce cytotoxicity compared to halogens like chlorine, as seen in related quinoline derivatives .

Further research should prioritize synthesizing the target compound and evaluating its biological activity against bacterial strains (e.g., Staphylococcus aureus) and cancer cell lines, leveraging methodologies applied to its analogs .

Biological Activity

7-Fluoro-4-methylbenzofuran-3-carboxylic acid is a compound belonging to the benzofuran family, which is known for its diverse biological activities. This article focuses on its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by various research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H9FO3\text{C}_{11}\text{H}_9\text{F}\text{O}_3

This compound features a benzofuran core with a carboxylic acid group and a fluorine atom at the 7-position, which may influence its biological activity.

Antimicrobial Activity

Benzofuran derivatives, including this compound, have shown promising antimicrobial properties. Research indicates that modifications to the benzofuran structure can enhance its effectiveness against various pathogens.

  • Study Findings : A series of benzofuran derivatives were synthesized and tested against Mycobacterium tuberculosis (MTB). Compounds with specific substitutions exhibited significant antimycobacterial activity, with minimum inhibitory concentrations (MIC) as low as 2 μg/mL .
CompoundMIC (μg/mL)Activity Type
This compoundTBDAntimycobacterial
Compound 18Antimycobacterial
Compound 22Antifungal

Anticancer Activity

The anticancer potential of benzofuran derivatives has been widely studied. This compound has been evaluated for its cytotoxic effects on various cancer cell lines.

  • Case Study : In vitro studies demonstrated that certain benzofuran derivatives exhibited significant cytotoxicity against human breast cancer cell lines (MCF-7), with GI50 values indicating potent growth inhibition .
Cell LineGI50 (μM)Compound Tested
MCF-7<1Benzofuran Derivative
HCT152.37Benzofuran Derivative

Anti-inflammatory Activity

Benzofuran compounds are also recognized for their anti-inflammatory properties. The presence of specific functional groups can enhance their ability to inhibit inflammatory pathways.

  • Research Insights : Benzofurans have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, suggesting potential therapeutic applications in diseases characterized by inflammation .

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

  • Inhibition of Enzymatic Activity : Some studies indicate that benzofurans can inhibit enzymes such as thioesterases, which are crucial in bacterial cell wall synthesis.
  • Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells, leading to apoptosis through caspase activation .
  • Modulation of Signaling Pathways : The compound may modulate NF-kB signaling pathways, contributing to its anti-inflammatory effects .

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